molecular formula C16H16F2N2O3S B306161 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide

2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide

Katalognummer B306161
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: STAQXPDAMWZDHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide, commonly known as BMS-986001, is a small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, which plays a critical role in regulating inflammation and blood pressure in the body.

Wirkmechanismus

BMS-986001 works by inhibiting the 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide enzyme, which is responsible for the metabolism of EETs. EETs are produced by the cytochrome P450 pathway and have been shown to have beneficial effects on cardiovascular and renal function, as well as anti-inflammatory effects. Inhibition of 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide leads to increased levels of EETs, which can result in vasodilation, decreased blood pressure, and reduced inflammation.
Biochemical and Physiological Effects
BMS-986001 has been shown to have beneficial effects on cardiovascular and renal function in preclinical studies. Inhibition of 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide leads to increased levels of EETs, which can result in vasodilation and decreased blood pressure. BMS-986001 has also been shown to have anti-inflammatory effects, which may be beneficial in diseases such as arthritis and inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of BMS-986001 is its potency and selectivity for 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide inhibition. It has been shown to have excellent pharmacokinetic properties in preclinical studies, which makes it a promising candidate for further development. However, one of the limitations of BMS-986001 is its relatively low solubility, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the development of BMS-986001. One potential application is in the treatment of hypertension, where it has been shown to have beneficial effects on blood pressure in preclinical studies. Another potential application is in the treatment of inflammation and pain, where it has been shown to have anti-inflammatory effects. Further studies are needed to determine the safety and efficacy of BMS-986001 in humans, as well as its potential applications in other diseases.

Synthesemethoden

The synthesis of BMS-986001 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of the intermediate compound, followed by the reaction with benzyl bromide to form the benzylated amine. The next step involves the introduction of the difluorophenyl group through a Suzuki coupling reaction. Finally, the methylsulfonyl group is introduced through a nucleophilic substitution reaction to form the final product. The overall yield of the synthesis is around 20%, and the purity of the compound is greater than 99%.

Wissenschaftliche Forschungsanwendungen

BMS-986001 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and pain. The 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules that regulate blood pressure and inflammation. Inhibition of 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide leads to increased levels of EETs, which have been shown to have beneficial effects on cardiovascular and renal function, as well as anti-inflammatory effects. BMS-986001 has been shown to be a potent and selective inhibitor of 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide, with excellent pharmacokinetic properties in preclinical studies.

Eigenschaften

Produktname

2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide

Molekularformel

C16H16F2N2O3S

Molekulargewicht

354.4 g/mol

IUPAC-Name

2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C16H16F2N2O3S/c1-24(22,23)20(10-12-5-3-2-4-6-12)11-16(21)19-15-8-7-13(17)9-14(15)18/h2-9H,10-11H2,1H3,(H,19,21)

InChI-Schlüssel

STAQXPDAMWZDHT-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2)F)F

Kanonische SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.